![molecular formula C20H21N3O2S2 B2531325 4-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897477-94-0](/img/structure/B2531325.png)

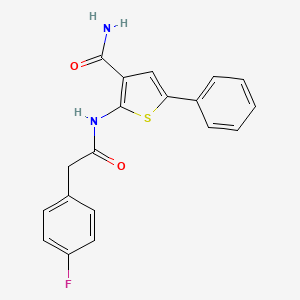

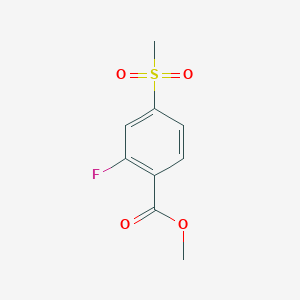

4-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole" is a chemically synthesized molecule that likely exhibits biological activity due to the presence of a benzothiazole core, a piperazine ring, and an ethoxy group. These structural motifs are common in molecules with pharmacological properties, such as antihistaminic, antimicrobial, and anticholinesterase activities, as evidenced by the research on related compounds .

Synthesis Analysis

The synthesis of related benzothiazole and piperazine derivatives has been reported in the literature. For instance, benzimidazole derivatives with substituted piperazine rings have been prepared and tested for H1-antihistaminic activity . Similarly, piperazine-based 2-benzothiazolylimino-4-thiazolidinones have been synthesized using a catalytic N-formylation process . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, crystal structure studies of piperazine derivatives have been conducted, revealing that the piperazine ring typically adopts a chair conformation . This information can be useful in predicting the conformation of the piperazine moiety in the compound of interest.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. Piperazine rings are known to participate in reactions such as N-formylation , and the benzothiazole moiety can be involved in the formation of thiazolidinones . The ethoxy group may also undergo transformations, such as hydrolysis or substitution reactions.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of "this compound" is not provided, related compounds have been characterized. For instance, the crystal structure of a piperazine derivative with an ethoxycarbonyl group has been determined, providing insights into the conformation and potential intermolecular interactions . These properties are crucial for understanding the compound's solubility, stability, and potential biological interactions.

Applications De Recherche Scientifique

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Research has shown that derivatives of benzothiazole, similar to the compound , exhibit antimicrobial activity. For example, Patel, Agravat, and Shaikh (2011) synthesized benzothiazole derivatives and found variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anti-inflammatory and Anticancer Activities

- Synthesis and Anti-inflammatory Activity : Ahmed, Molvi, and Khan (2017) synthesized benzothiazole compounds and evaluated their in-vitro and in-vivo anti-inflammatory activity, finding compounds that showed significant membrane stabilization and anti-inflammatory effects (Ahmed, Molvi, & Khan, 2017).

- Antiproliferative and Anti-HIV Activity : Al-Soud et al. (2010) synthesized benzothiazole derivatives and assessed their in-vitro antiproliferative activity against human tumor-derived cell lines, finding compounds with significant effects (Al-Soud et al., 2010).

Corrosion Inhibition

- Corrosion Inhibition Efficiency : Hu et al. (2016) investigated benzothiazole derivatives for their corrosion inhibiting effect against steel in a hydrochloric acid solution, finding enhanced stability and high inhibition efficiencies (Hu et al., 2016).

Structural Analysis and Synthesis Methods

- Crystal Structure Analysis : The crystal structure of related benzothiazole compounds has been analyzed to understand their molecular conformation and potential applications in various fields (Faizi, Ahmad, & Golenya, 2016).

- Synthesis Techniques : Various synthesis techniques have been developed for benzothiazole derivatives, highlighting their potential in creating new compounds with specific properties (Patel & Park, 2014).

Mécanisme D'action

Target of Action

The primary targets of (2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one, also known as F2609-1674, are the monoamine oxidase B (MAO-B) and acetylcholine esterase (AChE) enzymes . These enzymes play crucial roles in the nervous system. MAO-B is involved in the breakdown of dopamine, a neurotransmitter that regulates mood and movement. AChE, on the other hand, is responsible for the termination of impulse transmission at the cholinergic synapse by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

F2609-1674 interacts with its targets, MAO-B and AChE, by inhibiting their activities . This dual-mechanism compound has balanced MAO-B and AChE inhibition activity . By inhibiting MAO-B, it prevents the breakdown of dopamine, thereby increasing its availability. Simultaneously, by inhibiting AChE, it increases the concentration of acetylcholine, a neurotransmitter essential for memory and learning.

Biochemical Pathways

The inhibition of MAO-B and AChE by F2609-1674 affects several biochemical pathways. The increased dopamine levels can lead to enhanced motor control, while the increased acetylcholine levels can improve cognitive functions . .

Result of Action

The molecular and cellular effects of F2609-1674’s action include increased levels of dopamine and acetylcholine in the nervous system. This can lead to improved motor control and cognitive function, respectively . In a Caenorhabditis elegans model of Parkinson’s disease, F2609-1674 was shown to increase short-term associative memory and significantly prevent 6-hydroxy-dopamine toxicity in dopaminergic neurons .

Propriétés

IUPAC Name |

(E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c1-2-25-16-6-3-7-17-19(16)21-20(27-17)23-12-10-22(11-13-23)18(24)9-8-15-5-4-14-26-15/h3-9,14H,2,10-13H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWXCNBKRSLSAK-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B2531242.png)

![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)

![(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2531253.png)

![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2531264.png)